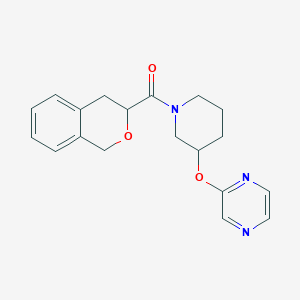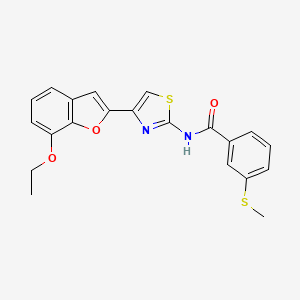![molecular formula C21H11ClF2N4O3S B2571762 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione CAS No. 1226451-58-6](/img/no-structure.png)
1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H11ClF2N4O3S and its molecular weight is 472.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Regioselective Amination of Condensed Pyrimidines : A study by Gulevskaya et al. (1994) on purines, pyrimidines, and condensed systems based on these compounds revealed the regioselective amination of condensed pyrimidines. This process involves the reaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia, showcasing a method for modifying the pyrimidine core, which could be relevant for further functionalization of compounds like 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione (Gulevskaya et al., 1994).
Synthesis of Novel Heterocyclic Compounds : A study conducted by Abu‐Hashem et al. (2020) focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic properties. The methodologies described in this study could provide insight into the synthetic routes applicable for structurally similar compounds to this compound, emphasizing the importance of heterocyclic chemistry in drug discovery (Abu‐Hashem et al., 2020).
Efficient Synthesis Using Ionic Liquid Catalysts : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method, utilizing microwave irradiation and solvent-free conditions, highlights a green chemistry approach that could be applicable to the synthesis of this compound, offering insights into sustainable and efficient synthesis strategies (Rahmani et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-(pyridin-4-ylthio)acetyl piperazine with 1,3-dimethyl-2,4-dioxo-6-chloropyrimidine followed by dechlorination and cyclization to form the final product.", "Starting Materials": [ "4-(pyridin-4-ylthio)acetyl piperazine", "1,3-dimethyl-2,4-dioxo-6-chloropyrimidine", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: 4-(pyridin-4-ylthio)acetyl piperazine is reacted with 1,3-dimethyl-2,4-dioxo-6-chloropyrimidine in the presence of acetic acid and methanol to form the intermediate product.", "Step 2: The intermediate product is then treated with sodium borohydride in methanol to reduce the chloro group to a hydroxyl group.", "Step 3: The resulting product is then cyclized in the presence of chloroform to form the final product, 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1226451-58-6 |
Molekularformel |
C21H11ClF2N4O3S |
Molekulargewicht |
472.85 |
IUPAC-Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H11ClF2N4O3S/c22-14-5-4-11(8-15(14)24)19-25-17(31-26-19)10-27-16-6-7-32-18(16)20(29)28(21(27)30)13-3-1-2-12(23)9-13/h1-9H,10H2 |
InChI-Schlüssel |
OXUSENOBROXJFP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2571679.png)
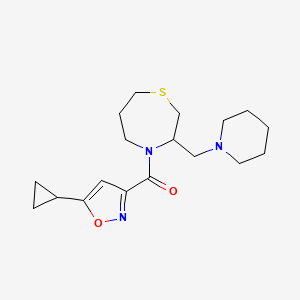
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)
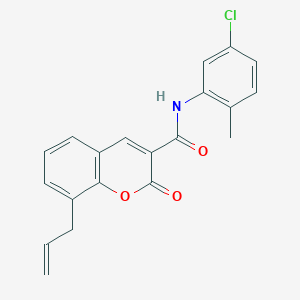
![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)

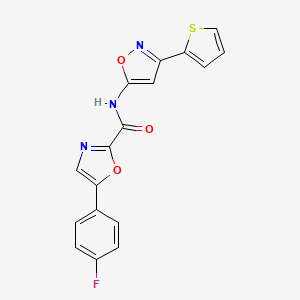
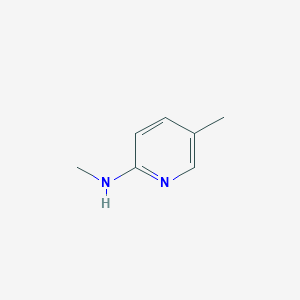
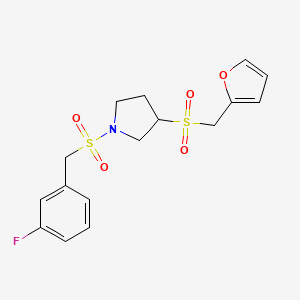

![1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2571694.png)

